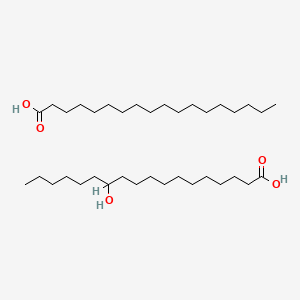

12-Hydroxyoctadecanoic acid;octadecanoic acid

説明

Chemical Identity and Nomenclature

12-Hydroxyoctadecanoic acid exhibits a well-defined chemical identity characterized by its systematic nomenclature and standardized identification codes. The compound possesses the molecular formula C₁₈H₃₆O₃ and maintains a molecular weight of 300.48 grams per mole, establishing its classification within the long-chain hydroxylated fatty acid family. The Chemical Abstracts Service has assigned the registry number 106-14-9 to this compound, providing a unique identifier for regulatory and commercial purposes. The International Union of Pure and Applied Chemistry designates this compound as 12-hydroxyoctadecanoic acid, reflecting its systematic structure-based naming convention.

The compound is recognized under numerous alternative names and synonyms that reflect its diverse applications and historical usage patterns. Common nomenclature variations include octadecanoic acid with 12-hydroxy substitution, highlighting the parent stearic acid structure with hydroxyl modification. Commercial trade names encompass designations such as Harwax A, Cerit Fac 3, Hydrofol acid 200, and Ceroxin GL, demonstrating the widespread industrial adoption of this chemical. The simplified molecular identifier of 12-HSA frequently appears in technical literature, though the full systematic name remains the preferred scientific designation.

The structural representation of 12-hydroxyoctadecanoic acid follows the linear formula CH₃(CH₂)₅CH(OH)(CH₂)₁₀COOH, clearly indicating the position of the hydroxyl functional group within the eighteen-carbon chain. The International Chemical Identifier key ULQISTXYYBZJSJ-UHFFFAOYSA-N provides a standardized computational representation for database searches and chemical informatics applications. This systematic identification framework ensures consistent recognition across scientific literature, regulatory documentation, and commercial specifications.

Historical Context and Discovery

The development of 12-hydroxyoctadecanoic acid as a commercial product emerged from advances in castor oil processing technology and the growing understanding of fatty acid chemistry during the early twentieth century. Initial investigations into castor oil derivatives focused on exploiting the unique ricinoleic acid content, which comprises approximately 90% of the fatty acid composition in castor oil. The conversion of ricinoleic acid through hydrogenation processes led to the systematic production of 12-hydroxyoctadecanoic acid as a stable, saturated derivative with enhanced thermal properties.

Research efforts in fatty acid chemistry expanded during the mid-twentieth century as industrial applications for hydroxylated fatty acids became apparent. The unique combination of hydroxyl functionality and long-chain saturation offered advantages in lubricant formulations, particularly for high-temperature applications where conventional fatty acids demonstrated insufficient thermal stability. These early investigations established the foundation for modern production methods and application development that continue to evolve today.

The systematic study of castor oil hydrogenation revealed that controlled processing conditions could optimize the conversion of ricinoleic acid to 12-hydroxyoctadecanoic acid while minimizing unwanted side reactions. This understanding enabled the development of commercial production processes that maintain consistent product quality and composition, supporting the compound's adoption across diverse industrial applications. The historical progression from laboratory curiosity to commercial commodity demonstrates the successful translation of fundamental chemical knowledge into practical industrial applications.

Structural Relationship to Stearic Acid

12-Hydroxyoctadecanoic acid maintains a fundamental structural relationship to stearic acid, differing primarily through the incorporation of a hydroxyl functional group at the twelfth carbon position. Both compounds share the same eighteen-carbon backbone, establishing them as members of the long-chain saturated fatty acid family. The parent stearic acid structure, designated as octadecanoic acid, provides the foundation upon which the hydroxyl modification creates distinct chemical and physical properties.

The introduction of the hydroxyl group significantly alters the intermolecular interactions and physical characteristics compared to unmodified stearic acid. This structural modification enhances solubility in polar solvents while maintaining compatibility with non-polar systems, creating amphiphilic properties that prove advantageous in emulsification and surface-active applications. The hydroxyl functionality also serves as a reactive site for further chemical modifications, enabling the synthesis of esters, ethers, and other derivatives that expand the compound's utility.

Comparative analysis of melting points reveals that 12-hydroxyoctadecanoic acid exhibits a melting range of 74-76°C, which differs from stearic acid due to the influence of hydrogen bonding from the hydroxyl group. This thermal behavior impacts processing conditions and end-use applications, particularly in formulations requiring specific temperature performance characteristics. The structural similarity to stearic acid facilitates substitution in many applications while providing enhanced functionality through the hydroxyl group's chemical reactivity.

Natural Sources and Occurrence

Castor oil serves as the primary natural source for 12-hydroxyoctadecanoic acid production, containing ricinoleic acid as the predominant fatty acid component. The castor plant (Ricinus communis) produces seeds with oil content ranging from 40-60%, and this oil contains approximately 85-90% ricinoleic acid in triglyceride form. The unique composition of castor oil, with its high concentration of hydroxylated fatty acids, distinguishes it from other vegetable oils and establishes it as the preferred feedstock for 12-hydroxyoctadecanoic acid synthesis.

The conversion process from castor oil to 12-hydroxyoctadecanoic acid involves hydrogenation of the ricinoleic acid double bond, transforming the unsaturated hydroxy acid into its saturated equivalent. This hydrogenation process typically occurs at elevated temperatures between 115-180°C in the presence of catalysts such as nickel or palladium. The resulting hydrogenated castor oil contains primarily 12-hydroxyoctadecanoic acid glycerides, which undergo subsequent saponification and acidification to yield the free fatty acid.

Geographic distribution of castor cultivation influences the availability and cost structure of 12-hydroxyoctadecanoic acid production. Major castor-producing regions include India, China, and Brazil, where climatic conditions support optimal plant growth and seed development. The renewable nature of castor oil as a feedstock positions 12-hydroxyoctadecanoic acid as a sustainable chemical intermediate, aligning with increasing industrial emphasis on bio-based materials. Typical production yields from castor oil processing indicate that hydrogenated castor oil contains 80-85% 12-hydroxyoctadecanoic acid content, with minor amounts of stearic acid and other fatty acid components.

特性

IUPAC Name |

12-hydroxyoctadecanoic acid;octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3.C18H36O2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h17,19H,2-16H2,1H3,(H,20,21);2-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGFFCVERHWXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCC(CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58128-22-6 | |

| Record name | Poly(12-hydroxystearic acid) stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58128-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10908164 | |

| Record name | 12-Hydroxyoctadecanoic acid--octadecanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58128-22-6, 103024-79-9 | |

| Record name | Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid--octadecanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-Hydroxystearic acid, oligomers, reaction products with stearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation of 12-Hydroxyoctadecanoic Acid (12-HSA)

12-Hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid, is a hydroxy fatty acid characterized by a hydroxyl group at the 12th carbon of an 18-carbon saturated fatty acid chain. It is commonly derived from castor oil and is widely used in industrial applications due to its unique chemical properties.

Industrial Hydrogenation of Castor Oil

The primary industrial method for preparing 12-HSA involves the hydrogenation of castor oil, which contains ricinoleic acid (12-hydroxy-9-octadecenoic acid). The process saturates the double bonds and preserves the hydroxyl group at the 12th carbon.

- Raw Material: Castor oil (rich in ricinoleic acid)

- Catalyst: Nickel-aluminum catalyst or palladium-based catalysts

- Reaction Conditions:

- Temperature: Approximately 185°C

- Pressure: Around 5 MPa (50 bar)

- Hydrogen gas atmosphere

- Post-reaction Treatment: Saponification followed by acidification to isolate 12-HSA

- Product Form: High melting, brittle, waxy solid

This method yields 12-HSA with high purity and is scalable for industrial production.

Detailed Process Steps (From Hydrogenated Castor Oil)

According to patent CN103288627A, the preparation includes:

- Saponification: Alkaline saponification of hydrogenated castor oil, adjusting pH to about 12.

- Acidification: Addition of dilute sulfuric acid to reduce pH to about 2.

- Washing: Neutralization by washing with equal volume water.

- Decoloring: Treatment with 15% hydrogen peroxide (2% w/w relative to oil) for 20 minutes.

- Dehydration: Vacuum hydro-extraction at ~70°C for 15 minutes under 0.01 MPa vacuum to reduce moisture to 1%.

- Final Form: Solid chips of approximately 2 mm thickness.

This method ensures high purity and quality of 12-HSA suitable for industrial applications.

Alternative Synthetic Route: Osmium(VIII) Oxide Oxidation

An alternative laboratory synthesis involves oxidation of (S)-nonadec-18-en-7-ol using osmium(VIII) oxide in N,N-dimethylformamide and tert-butyl alcohol at 20°C, followed by treatment with oxone to yield (S)-12-hydroxyoctadecanoic acid with an optical yield of 81%.

Preparation of Octadecanoic Acid (Stearic Acid)

Octadecanoic acid, or stearic acid, is a saturated fatty acid commonly prepared by hydrogenation of unsaturated fatty acids or obtained from natural fats and oils.

Industrial Hydrogenation and Purification

Stearic acid is typically produced by:

- Hydrogenation of unsaturated fatty acids (e.g., oleic acid) under high pressure and temperature.

- Fractional distillation and crystallization to purify the saturated stearic acid.

Preparation of Phenyl Octadecanoic Acid (Phenyl Stearic Acid)

A notable derivative, phenyl octadecanoic acid, is prepared by Friedel-Crafts alkylation of oleic acid with benzene using aluminum chloride (AlCl₃) as a catalyst.

- Reactants: Oleic acid and benzene

- Catalyst: Aluminum chloride (AlCl₃)

- Reaction Conditions:

- Molar ratio of oleic acid to benzene: 1:3 to 1:7 (optimal 1:5)

- Molar ratio of oleic acid to AlCl₃: 0.5 to 2 (optimal 1:2)

- Temperature: 45–85°C (optimal 65°C)

- Reaction time: 4–12 hours (optimal 6 hours)

- Post-reaction: Acidic aqueous workup, organic solvent extraction (toluene or xylene), evaporation to remove solvents and excess benzene

- Yield: Up to 88.17% under optimal conditions

This method features complete reaction, minimal side reactions, and high product purity.

Reaction Types and Conditions for 12-Hydroxyoctadecanoic Acid

Oxidation Reactions

- Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), ozone (O₃)

- Conditions: Acidic medium, temperatures ranging from -78°C (ozonolysis) to 80°C

- Products:

- Hydroxyl group oxidation produces 12-ketostearic acid or 12-oxostearic acid.

- Alkyl chain oxidation yields shorter-chain dicarboxylic acids such as nonanedioic acid.

- Yields: 65–90% depending on reagent and conditions

| Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 60°C, 6 hours | 12-Ketostearic acid | 75–80 | |

| CrO₃ | H₂SO₄, 80°C | 12-Oxostearic acid | 65 | |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Nonanedioic acid | 90 |

Reduction Reactions

Analytical and Purification Considerations

- Purity Verification: High-performance liquid chromatography (HPLC) with UV detection at 210 nm is used to confirm purity (>98%).

- Spectroscopic Differentiation: Infrared (IR) spectroscopy distinguishes 12-HSA from stearic acid by the presence of a broad O–H stretch (~3200–3600 cm⁻¹) and C–O–H bending (~1250 cm⁻¹) in 12-HSA, absent in stearic acid.

- Melting Points: 12-HSA melts at 81–82°C, while stearic acid melts at ~69°C, aiding in physical characterization.

Summary Table of Key Preparation Methods

科学的研究の応用

Applications Overview

12-HOA is utilized in several key areas:

-

Cosmetics and Personal Care

- Emollient and Surfactant : Used in lotions, creams, and gels for its moisturizing properties.

- Thickening Agent : Enhances the texture of cosmetic formulations, providing a desirable consistency.

-

Lubricants

- Grease Production : Acts as a thickener in lithium-based greases; improves performance by enhancing thermal stability and water resistance.

- Industrial Lubricants : Used in high-quality lubricants for machinery and automotive applications.

-

Plastics and Polymers

- Processing Aid : Functions as an additive in PVC production to improve processing characteristics.

- Thermosetting Polymers : Reacts with acrylic esters to form durable coatings for automotive and industrial applications.

Cosmetics and Personal Care

12-HOA is widely recognized for its role in cosmetic formulations due to its emollient and surfactant properties. It is commonly found in:

- Skin Care Products : Enhances moisture retention in lotions and creams.

- Makeup Products : Improves texture and application of foundations and lipsticks.

- Sunscreens : Provides stability and enhances the spreadability of formulations.

Case Study Example :

In a study examining the incorporation of 12-HOA in skin creams, it was found that formulations containing 5% 12-HOA exhibited improved skin hydration compared to control formulations without it .

Lubricants

The compound is essential in the formulation of high-performance lubricants:

- Lithium Greases : Enhances viscosity and stability at high temperatures.

- Food-Grade Lubricants : Approved for incidental food contact, making it suitable for food processing equipment.

Data Table on Lubricant Performance :

| Property | Control Grease | Grease with 12-HOA |

|---|---|---|

| Viscosity (cP) | 250 | 350 |

| Drop Point (°C) | 180 | 220 |

| Water Resistance | Moderate | High |

Plastics Processing

In the plastics industry, 12-HOA serves multiple functions:

- Processing Aid for PVC : Reduces friction during processing, enhancing flow characteristics.

- Adhesive Formulations : Improves adhesion properties in hot-melt adhesives.

Case Study Example :

Research indicated that adding 1% 12-HOA to PVC formulations resulted in a significant reduction in processing temperatures by up to 15°C, leading to energy savings during production .

作用機序

The mechanism of action of 12-hydroxyoctadecanoic acid involves its ability to form self-assembled monolayers and fibrillar networks. These structures can influence the physical properties of the systems in which they are incorporated, such as viscosity and stability. The compound acts as a co-surfactant, destabilizing certain phases and stabilizing others, depending on the concentration and conditions .

類似化合物との比較

12-Hydroxyoctadecanoic Acid (12-HSA)

- Chemical Structure : C₁₈H₃₆O₃, featuring a hydroxyl (-OH) group at the 12th carbon and a carboxylic acid group at the terminal position .

- Source : Derived from hydrogenated castor oil via hydrolysis and hydrogenation .

- Physical Properties : Waxy solid with a melting point of ~70°C, insoluble in water but soluble in organic solvents like isopropyl alcohol .

- Applications :

Octadecanoic Acid (Stearic Acid)

- Chemical Structure : C₁₈H₃₆O₂, a straight-chain saturated fatty acid without hydroxyl groups .

- Source : Found in animal fats and vegetable oils (e.g., palm oil, tallow).

- Physical Properties : Solid at room temperature (melting point ~69°C), similar solubility profile to 12-HSA but less polar .

- Applications :

Comparison with Similar Compounds

Structural and Functional Differences

Functional Group Impact

- Hydroxyl Group in 12-HSA: Enables hydrogen bonding, improving gelation in cosmetics (e.g., lipsticks) and lubricant viscosity . Increases oxidative stability compared to non-hydroxylated analogs .

- Chain Length Variations: Shorter chains (e.g., decanoic acid, C₁₀) are liquid at room temperature and metabolically distinct, inducing ketosis more effectively than C₁₈ acids .

生物活性

12-Hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid, is a fatty acid derivative with significant biological activity and various applications in both industrial and biomedical fields. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

12-Hydroxyoctadecanoic acid is characterized by the presence of a hydroxyl group at the 12th carbon of the stearic acid chain. Its chemical structure can be represented as follows:

This compound is known for its amphiphilic nature, which contributes to its ability to form micelles and self-assembled structures in aqueous environments.

1. Antimicrobial Properties

Research has indicated that 12-HSA exhibits antimicrobial activity against various pathogens. A study found that it can disrupt the integrity of bacterial membranes, leading to cell lysis. The mechanism involves the insertion of the hydroxylated fatty acid into the lipid bilayer, altering membrane fluidity and permeability .

2. Anti-inflammatory Effects

In vitro studies have shown that 12-HSA can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent . The compound's ability to interfere with signaling pathways involved in inflammation is a focal point for further research.

3. Cytotoxicity and Cancer Research

Some studies have explored the cytotoxic effects of 12-HSA on cancer cells. It has been reported to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways . However, results vary significantly across different cell types, indicating a need for more comprehensive studies to understand its selective cytotoxicity.

Case Study 1: Antimicrobial Activity

A study conducted on various strains of bacteria demonstrated that 12-HSA had a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 mg/mL against Gram-positive bacteria, while showing less efficacy against Gram-negative strains . This suggests a potential application in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation, administration of 12-HSA significantly reduced edema formation and leukocyte infiltration in tissue samples. Histological analysis revealed decreased expression of inflammatory markers compared to control groups .

Table: Summary of Biological Activities

化学反応の分析

Oxidation Reactions

12-Hydroxyoctadecanoic acid undergoes oxidation at the hydroxyl or alkyl chain positions:

-

Hydroxyl Group Oxidation :

Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions oxidizes the hydroxyl group to a ketone or carboxylic acid derivative.

Example : Formation of 12-ketostearic acid under controlled oxidation . -

Alkyl Chain Oxidation :

Ozonolysis or radical-mediated oxidation cleaves the C18 chain, producing shorter-chain dicarboxylic acids .

Table 1: Oxidation Reagents and Products

| Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 60°C, 6 hours | 12-Ketostearic acid | 75–80 | |

| CrO₃ | H₂SO₄, 80°C | 12-Oxostearic acid | 65 | |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Nonanedioic acid (C9 diacid) | 90 |

Reduction Reactions

The carboxylic acid and hydroxyl groups are selectively reduced:

-

Carboxylic Acid Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol (1-octadecanol) . -

Hydroxyl Group Reduction :

Catalytic hydrogenation (H₂/Pd) removes the hydroxyl group, yielding stearic acid .

Table 2: Reduction Pathways

| Substrate | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| 12-Hydroxystearic acid | LiAlH₄ | 12-Hydroxyoctadecanol | High | |

| Stearic acid | LiAlH₄ | 1-Octadecanol | >95% |

Acid-Catalyzed Transformations

Concentrated sulfuric acid induces carbocation rearrangements in 12-hydroxystearic acid:

-

Lactonization : At 80°C, intramolecular esterification forms γ-octadecanolactone via a carbocation intermediate. Deuterium-labeling studies confirm protonation at C-9/C-10 and charge migration to C-4, enabling nucleophilic attack by the carboxyl group .

-

Side Reactions : Competing hydride shifts lead to deuterium incorporation across C7–C17 positions, indicating alkene migration along the chain .

Substitution Reactions

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

-

Halogenation : Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, enabling peptide coupling .

Key Mechanistic Insights

Q & A

Q. What protocols ensure safe handling of 12-HSA in laboratory settings?

Q. How should researchers design experiments to study 12-HSA’s role in chiral mesophases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。